Lucerastat - 141206-42-0

Lucerastat

Catalog Number: EVT-274375
CAS Number: 141206-42-0
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucerastat is an iminosugar currently under investigation for its potential in substrate reduction therapy (SRT). [] It functions as a glucosylceramide synthase (GCS) inhibitor. [, ] This enzyme plays a crucial role in the initial step of glycosphingolipid (GSL) synthesis. [, ] By inhibiting GCS, Lucerastat aims to reduce the production of GSLs, which accumulate to detrimental levels in certain lysosomal storage disorders. [, ]

Future Directions
  • Clinical Trials for Fabry Disease: While promising, current research on Lucerastat for Fabry disease is primarily in preclinical and early clinical phases. [, ] Future research should focus on larger, longer-term clinical trials to definitively assess its efficacy, safety, and optimal dosing strategies in Fabry patients. [, ] This includes investigations into its use as monotherapy and as an adjunct to existing enzyme replacement therapies. [, ]
  • Understanding Long-Term Effects: Further research is needed to evaluate Lucerastat’s long-term effects and potential for adverse events, particularly regarding its impact on ceramide accumulation, which has been linked to exacerbated kidney injury in some preclinical models. []
  • Expanding Applications to other Diseases: Future research should explore Lucerastat’s potential in treating other GSL-related disorders beyond Fabry disease, such as Gaucher disease. []

Glucosylceramide

Compound Description: Glucosylceramide is a simple glycosphingolipid and serves as the precursor for the synthesis of more complex glycosphingolipids, including globotriaosylceramide (Gb3) [, , ]. It is synthesized by the enzyme glucosylceramide synthase (GCS).

Relevance: Glucosylceramide is a key substrate of the enzyme that lucerastat inhibits, glucosylceramide synthase. Lucerastat's mechanism of action involves reducing the production of glucosylceramide, which in turn, lowers the levels of downstream glycosphingolipids like Gb3 [, , ]. This makes glucosylceramide directly relevant to understanding the therapeutic potential of lucerastat.

Globotriaosylceramide (Gb3)

Compound Description: Globotriaosylceramide (Gb3) is a glycosphingolipid that accumulates in various tissues of patients with Fabry disease due to mutations in the α-galactosidase A (α-GalA) gene, leading to a deficiency in the enzyme responsible for its breakdown [, , , , ]. This accumulation contributes to the development of various symptoms, including pain, kidney dysfunction, and heart problems.

Relevance: Lucerastat aims to reduce the accumulation of Gb3 by inhibiting glucosylceramide synthase, an enzyme upstream in the glycosphingolipid synthesis pathway [, , ]. Therefore, Gb3 serves as a crucial biomarker for assessing the efficacy of lucerastat in treating Fabry disease.

Lactosylceramide

Relevance: Similar to glucosylceramide, lactosylceramide is also reduced in the plasma of Fabry patients treated with lucerastat []. This suggests that lucerastat's inhibition of GCS effectively reduces the levels of multiple glycosphingolipids downstream of glucosylceramide.

Globotriaosylsphingosine

Compound Description: Globotriaosylsphingosine, also known as lyso-Gb3, is a deacylated form of Gb3 and is considered a biomarker for Fabry disease [, ].

Migalastat

Compound Description: Migalastat is an orally available pharmacological chaperone that binds to and stabilizes the mutated form of α-GalA in some patients with Fabry disease, increasing its activity and promoting the breakdown of Gb3 [, ].

Venglustat

Compound Description: Venglustat is another glucosylceramide synthase inhibitor being investigated as a potential substrate reduction therapy for Fabry disease and other glycosphingolipid storage disorders [].

Eliglustat

Compound Description: Eliglustat is a glucosylceramide synthase inhibitor that is currently approved for the treatment of Gaucher disease, another lysosomal storage disorder characterized by the accumulation of glucosylceramide [].

Agalsidase alfa and Agalsidase beta

Compound Description: Agalsidase alfa and agalsidase beta are recombinant forms of the α-GalA enzyme, used as enzyme replacement therapies (ERT) for Fabry disease [, , ].

Source and Classification

Lucerastat is derived from the family of iminosugars, which are sugar analogs that exhibit various biological activities. It is specifically designed to target and inhibit glucosylceramide synthase, thus reducing the accumulation of toxic metabolites in lysosomal storage diseases. The compound's development is spearheaded by Idorsia Pharmaceuticals, which aims to address unmet medical needs in patients suffering from these disorders .

Synthesis Analysis

The synthesis of lucerastat involves several key steps that leverage standard organic chemistry techniques. The compound is synthesized as follows:

  1. Starting Materials: The synthesis begins with readily available sugar derivatives, typically involving a series of chemical transformations.
  2. Key Reactions:
    • Protection/Deprotection: Functional groups on the sugar moiety are protected to prevent unwanted reactions during synthesis.
    • Formation of Iminosugar Structure: The iminosugar backbone is constructed through condensation reactions that link amines to sugar derivatives.
    • Purification: The final product undergoes purification processes such as chromatography to isolate lucerastat from by-products and unreacted starting materials.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The specific reaction conditions, such as temperature, solvent choice, and reaction times, are optimized to maximize yield and purity, although detailed parameters are proprietary .

Molecular Structure Analysis

Lucerastat has a complex molecular structure characterized by its iminosugar framework. The molecular formula is C12H23N1O5C_{12}H_{23}N_{1}O_{5}, and it features multiple hydroxyl groups that enhance its solubility and biological activity.

  • Key Structural Features:
    • The presence of an imino group contributes to its mechanism of action as an enzyme inhibitor.
    • Hydroxyl groups facilitate interaction with the active site of glucosylceramide synthase.

The three-dimensional conformation of lucerastat allows it to effectively mimic substrates of glucosylceramide synthase, thereby inhibiting the enzyme's activity .

Chemical Reactions Analysis

Lucerastat primarily engages in biochemical reactions where it inhibits glucosylceramide synthase. The key reactions include:

  1. Inhibition Mechanism: Lucerastat competes with ceramide for binding at the active site of glucosylceramide synthase, effectively reducing the production of glucosylceramide.
  2. Dose-Dependent Effects: Studies have shown that lucerastat reduces glucosylceramide levels in a dose-dependent manner, with median inhibitory concentrations (IC50) reported around 11 μM for various cell lines .
  3. Impact on Metabolism: By inhibiting glucosylceramide synthesis, lucerastat alters lipid metabolism pathways, leading to decreased accumulation of toxic metabolites in lysosomes.

These biochemical interactions highlight lucerastat's role in mitigating the effects of glycosphingolipid storage disorders .

Mechanism of Action

Lucerastat's mechanism of action involves selective inhibition of glucosylceramide synthase, which catalyzes the first committed step in glycosphingolipid biosynthesis:

  • Competitive Inhibition: Lucerastat binds to the active site of glucosylceramide synthase, preventing ceramide from undergoing conversion into glucosylceramide.
  • Restoration of Balance: By inhibiting this enzyme, lucerastat helps restore the balance between glycosphingolipid synthesis and degradation, thereby reducing intracellular accumulation in affected tissues.

Pharmacokinetic studies have shown that lucerastat is orally bioavailable with a half-life ranging from 8 to 10 hours, allowing for effective dosing regimens .

Physical and Chemical Properties Analysis

Lucerastat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its hydroxyl functional groups.
  • Stability: Lucerastat remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight is approximately 253.32 g/mol.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for iminosugars.

These properties contribute to its suitability for oral administration and efficacy as a therapeutic agent .

Applications

Lucerastat has significant potential applications in clinical settings:

  1. Substrate Reduction Therapy: It is being investigated for treating glycosphingolipid storage disorders like Fabry disease and Gaucher disease by reducing toxic metabolite accumulation.
  2. Clinical Trials: Ongoing clinical trials are assessing its safety, tolerability, pharmacokinetics, and efficacy across different patient populations with varying degrees of renal function impairment .
  3. Research Tool: Beyond therapeutic use, lucerastat serves as a valuable research tool for studying glycosphingolipid metabolism and enzyme inhibition mechanisms.

Properties

CAS Number

141206-42-0

Product Name

Lucerastat

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N

SMILES

CCCCN1CC(C(C(C1CO)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.